L-alanine laurylamide
Description
L-Alanine laurylamide (N-lauroyl-L-alanine) is an N-acylated derivative of the amino acid L-alanine, where a lauroyl group (C₁₂H₂₃O) is attached to the α-amino group. Its molecular formula is C₁₅H₂₉NO₃, with a molecular weight of 271.4 g/mol . This amphiphilic compound combines the hydrophilic amino acid backbone with a lipophilic lauroyl chain, making it suitable for applications in surfactants, cosmetics, and biomaterial formulations.
Properties
Molecular Formula |
C15H32N2O |
|---|---|
Molecular Weight |
256.43 g/mol |
IUPAC Name |
(2S)-2-amino-N-dodecylpropanamide |
InChI |
InChI=1S/C15H32N2O/c1-3-4-5-6-7-8-9-10-11-12-13-17-15(18)14(2)16/h14H,3-13,16H2,1-2H3,(H,17,18)/t14-/m0/s1 |
InChI Key |
MWFUYVXELCLPFD-AWEZNQCLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCNC(=O)[C@H](C)N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: L-alanine laurylamide can be synthesized through the reaction of L-alanine with dodecylamine. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve the use of enzymatic methods to ensure high enantiomeric purity. Enzymes such as amidases can be used to selectively hydrolyze the amide bond, producing the desired compound with high specificity .
Chemical Reactions Analysis
Types of Reactions: L-alanine laurylamide undergoes various chemical reactions, including:
Transamination: This reaction involves the transfer of an amino group from this compound to a keto acid, facilitated by enzymes such as transaminases.
Common Reagents and Conditions:
Transamination: Pyridoxal-5′-phosphate (PLP) is a common cofactor used in transamination reactions.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Major Products:
Transamination: The major products are the corresponding keto acid and a new amino acid.
Hydrolysis: The major products are dodecylamine and L-alanine.
Scientific Research Applications
L-alanine laurylamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of L-alanine laurylamide involves its ability to interact with both hydrophobic and hydrophilic environments. This property allows it to form micelles and vesicles, which can encapsulate hydrophobic drugs and enhance their solubility and bioavailability . The compound can also interact with membrane proteins, stabilizing their structure and function in aqueous environments .
Comparison with Similar Compounds
Comparison with Structurally Similar Alanine Derivatives
The following table compares L-alanine laurylamide with two other N-modified alanine derivatives: N-methyl-L-alanine and N-phthalyl-L-alanine . Key differences in structure, properties, and applications are highlighted.
Key Structural and Functional Insights:
- Lipophilicity vs. Hydrophilicity : The lauroyl chain in this compound enhances its surfactant properties, whereas N-methyl-L-alanine retains water solubility akin to native L-alanine .
- Biological vs. Industrial Utility : N-methyl-L-alanine serves as a metabolic intermediate or peptide analog, while this compound is tailored for industrial formulations requiring lipid solubility .
- Synthetic Flexibility : N-phthalyl-L-alanine’s aromatic ester group makes it a transient protecting group in peptide synthesis, contrasting with the permanent functionalization seen in laurylamide derivatives .
Research Findings on Functional Performance
(a) Role in Spore Germination and Biocidal Activity
However, the parent compound’s mechanism—converting dormant spores into vegetative cells—suggests that acylated derivatives could modulate spore permeability or germinant receptor interactions .
(c) Comparative Stability and Reactivity
Studies on Ru-catalyzed hydrogenation of L-alanine derivatives reveal that structural modifications (e.g., N-acylation) significantly alter reaction kinetics. For example, this compound’s bulky lauroyl group may hinder catalytic active sites, reducing hydrogenation efficiency compared to smaller derivatives like N-methyl-L-alanine .
Q & A
Basic Research Questions
Q. What are the optimal experimental conditions for synthesizing L-alanine laurylamide with high purity in laboratory settings?
- Methodological Answer : Synthesis typically involves coupling laurylamine with L-alanine via carbodiimide-mediated amide bond formation. Critical parameters include molar ratios (1:1.2 for L-alanine:laurylamine), solvent choice (e.g., DMF for solubility), and reaction time (24–48 hrs at 25°C). Purity can be validated using HPLC with UV detection at 210 nm and confirmed via NMR (¹H, ¹³C) for structural integrity .
Q. How can researchers characterize this compound’s solubility and stability under physiological conditions?
- Methodological Answer : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers (e.g., PBS pH 7.4) and stability via accelerated degradation studies (40°C/75% RH for 4 weeks). Quantify degradation products using LC-MS/MS in MRM mode (e.g., m/z transitions specific to laurylamide fragments) .
Q. What analytical techniques are most reliable for quantifying this compound in complex biological matrices?
- Methodological Answer : LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C-L-alanine laurylamide) ensures precision (CV ≤10%). Sample preparation should include protein precipitation (acetonitrile) and solid-phase extraction to minimize matrix effects .
Advanced Research Questions
Q. How do contradictory data on this compound’s membrane permeability arise, and how can they be resolved?
- Methodological Answer : Discrepancies may stem from assay variability (e.g., Ussing chamber vs. Caco-2 models). Standardize protocols by controlling variables like pH (6.5–7.5), temperature (37°C), and osmolarity. Validate using dual fluorescent probes (e.g., FITC-dextran for paracellular leakage) alongside test compounds .
Q. What mechanistic insights explain this compound’s interaction with lipid bilayers in molecular dynamics studies?
- Methodological Answer : Employ all-atom molecular dynamics simulations (e.g., GROMACS) with force fields like CHARMM36. Analyze hydrogen bonding, hydrophobic insertion, and free energy profiles (MM-PBSA). Experimental validation via neutron reflectometry can corroborate simulated bilayer penetration depths .
Q. How can researchers design experiments to differentiate this compound’s direct biochemical effects from solvent or formulation artifacts?
- Methodological Answer : Include vehicle controls (e.g., empty micelles or solvent-only groups) in assays. Use orthogonal methods: compare results from SPR (binding affinity) with cell-based assays (e.g., calcium flux). Statistical rigor (ANOVA with post-hoc tests) is critical to isolate compound-specific effects .
Data Analysis & Reproducibility
Q. What statistical approaches are recommended for interpreting dose-response relationships in this compound toxicity studies?
- Methodological Answer : Fit data to nonlinear regression models (e.g., Hill equation) using software like GraphPad Prism. Report IC₅₀ values with 95% confidence intervals and assess goodness-of-fit (R² ≥0.95). Replicate experiments across independent batches to confirm reproducibility .
Q. How should researchers address batch-to-batch variability in this compound synthesis for in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
